![molecular formula C17H15N5S B3007975 2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile CAS No. 477868-64-7](/img/structure/B3007975.png)
2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile
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Description
The compound “2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile” is a chemical with the molecular formula C17H15N5S . It has a molecular weight of 321.4 .
Synthesis Analysis
The synthesis of such compounds often involves the Knoevenagel condensation, a reaction between active methylene and carbonylated compounds such as aldehydes and ketones . This reaction is commonly catalyzed by weak bases such as amines under homogeneous conditions .Chemical Reactions Analysis
The Knoevenagel condensation is a key reaction involved in the synthesis of this compound . The proposed mechanism for the Knoevenagel condensation involves deprotonation of the active methylene compound by using a weak base, and subsequent attack of the resulting carbanion to the carbonyl group of the aldehyde or ketone, concluding with a water elimination step .Physical And Chemical Properties Analysis
The compound has a boiling point of 544.5±60.0 °C and a density of 1.318±0.06 g/cm3 . Its pKa is predicted to be 5.05±0.40 .Scientific Research Applications
- Application : PF1 and its derivatives (PF2 to PF5) have been investigated for their optoelectronic properties. They exhibit smaller band gaps (Eg) compared to the reference molecule PF, making them efficient hole transport materials for PSCs. These molecules also display higher electron mobility rates, making them proficient donor materials for high-performance OSCs .
- Luminescence : Researchers investigate its potential as a component in light-emitting diodes (LEDs) due to its emission properties .
Organic Solar Cells (OSCs) and Perovskite Solar Cells (PSCs)
Photovoltaic Materials
Materials for Light-Emitting Devices
Chemical Sensors and Detectors
Medicinal Chemistry and Drug Design
Materials for Organic Semiconductors
properties
IUPAC Name |
2-[[2-(4-phenylpiperazin-1-yl)-1,3-thiazol-5-yl]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5S/c18-11-14(12-19)10-16-13-20-17(23-16)22-8-6-21(7-9-22)15-4-2-1-3-5-15/h1-5,10,13H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYJLGTVJFVNGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(S3)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{[2-(4-Phenylpiperazino)-1,3-thiazol-5-yl]methylene}malononitrile |
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